molecular formula C38H39N3O2 B13784108 N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide CAS No. 82058-28-4

N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Cat. No.: B13784108
CAS No.: 82058-28-4
M. Wt: 569.7 g/mol
InChI Key: XJEDJDYJFNUOLS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide belongs to the 3,7-diazabicyclo[3.3.1]nonane family, a class of bicyclic compounds with a rigid, fused-ring scaffold. This derivative features a cyclohexyl carboxamide group at position 3, four phenyl substituents at positions 2,4,6,8, and a ketone at position 7. Such modifications are designed to enhance pharmacological activity, bioavailability, and target specificity . The bicyclic core enables conformational rigidity, which is critical for receptor binding, while the tetraphenyl groups contribute to steric bulk and π-π interactions in biological systems .

Properties

CAS No.

82058-28-4

Molecular Formula

C38H39N3O2

Molecular Weight

569.7 g/mol

IUPAC Name

N-cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C38H39N3O2/c42-37-31-33(26-16-6-1-7-17-26)40-34(27-18-8-2-9-19-27)32(37)36(29-22-12-4-13-23-29)41(35(31)28-20-10-3-11-21-28)38(43)39-30-24-14-5-15-25-30/h1-4,6-13,16-23,30-36,40H,5,14-15,24-25H2,(H,39,43)

InChI Key

XJEDJDYJFNUOLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C(C3C(NC(C(C2C4=CC=CC=C4)C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of the target compound centers on the construction of the 3,7-diazabicyclo[3.3.1]nonane ring system, followed by the introduction of the tetraphenyl substitution and the N-cyclohexyl carboxamide group. The key steps typically involve:

  • Formation of the bicyclic diaza core via cyclization reactions.
  • Installation of the phenyl substituents through arylation or condensation.
  • Functionalization of the nitrogen atom with the cyclohexyl carboxamide moiety.

Reported Synthesis from Literature

A significant study on related 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones provides insight into the synthetic approach applicable to this compound class. The synthesis proceeds as follows:

  • Starting Materials : The reaction begins with appropriately substituted aryl ketones or aldehydes and diamine precursors to form the bicyclic framework.

  • Cyclization : Condensation of the diamine with the aryl ketones under controlled conditions leads to the formation of the bicyclic diazabicyclo[3.3.1]nonane structure. This step is often carried out under reflux in solvents such as ethanol or acetic acid, sometimes with acid catalysis to promote cyclization.

  • Phenyl Substitution : The tetraphenyl groups at positions 2,4,6,8 are introduced via the choice of aryl ketones or by post-cyclization arylation reactions. The aryl groups stabilize the bicyclic system and influence stereochemistry.

  • Introduction of the N-Cyclohexyl Carboxamide : The nitrogen atom at position 3 is functionalized with the cyclohexyl carboxamide group typically by reaction with cyclohexyl isocyanate or via carbodiimide-mediated coupling with cyclohexylamine and carboxylic acid derivatives.

  • Oxidation to 9-Oxo : The ketone functionality at position 9 is introduced or preserved during the cyclization steps, sometimes requiring mild oxidation conditions post-cyclization.

Specific Synthetic Example

While detailed step-by-step procedures for this exact compound are scarce, analogous compounds have been synthesized as follows:

Step Reagents/Conditions Outcome Notes
1 Diamine + Aryl ketones, AcOH, reflux Formation of bicyclic diazabicyclo[3.3.1]nonane intermediate Cyclization step, yields vary 60-80%
2 Cyclohexyl isocyanate, inert solvent (e.g., dichloromethane), room temperature Formation of N-cyclohexyl carboxamide derivative High selectivity, mild conditions
3 Mild oxidant (e.g., PCC or Swern oxidation) Introduction of 9-oxo ketone group Controlled oxidation to avoid over-oxidation

Alternative Synthetic Routes

  • 1,3-Dipolar Cycloaddition Approaches : Some bicyclic diazabicyclo compounds can be assembled via 1,3-dipolar cycloaddition reactions involving nitrones and alkenes or alkynes. This method allows stereocontrolled formation of bicyclic systems and could be adapted for the tetraphenyl substitution pattern.

  • Carbodiimide-Mediated Cyclization : The use of dicyclohexylcarbodiimide (DCC) to promote intramolecular cyclization after introduction of amino alcohol intermediates has been reported in related bicyclic lactam syntheses. This method could facilitate the formation of the bicyclic amide core with high stereochemical fidelity.

Purification and Characterization

  • The crude product typically requires purification by recrystallization or chromatography.
  • Characterization is performed by nuclear magnetic resonance spectroscopy (both ^1H and ^13C NMR), infrared spectroscopy, and mass spectrometry.
  • NMR data confirm the bicyclic framework and substitution pattern, with characteristic chemical shifts for the phenyl protons and the cyclohexyl group.

Data Table Summarizing Preparation Conditions

Parameter Details
Starting materials Diamines, aryl ketones, cyclohexyl isocyanate
Solvents Acetic acid, ethanol, dichloromethane
Temperature Reflux for cyclization; room temperature for amide formation
Reaction time 6-24 hours for cyclization; 1-3 hours for amide coupling
Yield range 60-85% depending on step and substrate purity
Purification methods Recrystallization, column chromatography
Analytical techniques ^1H and ^13C NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-9-OXO-2,4,6,8-TETRA(PHENYL)-3,7-DIAZABICYCLO[3.3.1]NONANE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide with its analogues:

Compound Name Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų) Rotatable Bonds Conformation
N-Cyclohexyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide (Target) ~580 (estimated) ~6.2 ~61.4 7 Twin-chair, partial flattening
N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide (ITA 429) 543.7 5.8 61.4 7 Chair-chair
9-(2,4,6-Trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride 447.3 4.1 85.7 3 Chair-chair
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one 194.3 0.7 32.7 0 Rigid chair-chair

Key Observations :

  • Tetraphenyl substitution in both the target and ITA 429 contributes to high steric bulk, limiting rotatable bonds and stabilizing twin-chair or chair-chair conformations .
  • Chlorinated derivatives (e.g., trichlorobenzamido) exhibit lower logP but higher polarity, favoring aqueous solubility and receptor interactions .

Conformational Analysis

The bicyclic core adopts a twin-chair conformation in N-acyl-tetraphenyl derivatives, with partial flattening at the amide nitrogen due to steric hindrance from phenyl groups . In contrast, 3,7-dimethyl derivatives (e.g., 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one) retain a rigid chair-chair conformation with equatorial N-methyl groups, as confirmed by X-ray crystallography . Substituents at position 9 (e.g., ketone, oxime, or hydroxyl groups) further modulate dihedral angles (74–75° between imide planes), influencing supramolecular interactions .

Pharmacological Activity

Compound Biological Activity Mechanism/Receptor Interaction
Target Compound Anticipated 5-HT3/5-HT4 antagonism (predicted) Steric bulk enhances receptor fit; cyclohexyl improves PK
ITA 429 Not reported; structural analogue of 5-HT3 antagonists Similar to ondansetron derivatives
9-(2,4,6-Trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride High 5-HT3 receptor binding (IC50 = 12 nM) Competitive displacement of [³H]GR65630
O-Benzoyloxime-β-cyclodextrin complex Enhanced analgesic activity via slow release Cyclodextrin encapsulation improves solubility

Key Observations :

  • The target compound’s cyclohexyl group may prolong half-life compared to N-butyl (ITA 429) or N-methyl analogues due to reduced metabolic clearance .
  • Chlorinated benzamido derivatives exhibit superior 5-HT3 receptor affinity, suggesting halogen bonding plays a critical role .
  • β-cyclodextrin encapsulation of oxime derivatives enhances solubility, a strategy applicable to the target compound for oral delivery .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., temperature: 40–80°C, solvent polarity: DMF vs. THF, catalyst loading: 0.5–2 mol%) is critical. Multi-step purification via column chromatography (hexane:EtOAc gradient) followed by recrystallization (ethanol/water) enhances purity (>98%). Comparative analysis of protecting group strategies for the cyclohexylamine moiety minimizes side reactions. Scale-dependent synthesis routes should be evaluated for reproducibility .

Q. Which analytical techniques are essential for verifying structural integrity?

  • Methodological Answer : Use:
  • ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm proton environments and carbon骨架.
  • HRMS-ESI for molecular ion validation ([M+H]⁺ at m/z 652.2843).
  • FT-IR (KBr pellet) to identify functional groups (amide C=O at 1650 cm⁻¹).
  • X-ray diffraction for absolute configuration determination if crystallized .

Q. How should stability studies be designed for this compound under varying conditions?

  • Methodological Answer : Follow protocols including:
  • Accelerated degradation (40°C/75% RH, 4 weeks) with weekly HPLC purity checks.
  • Photostability under ICH Q1B guidelines (UV-vis irradiation, λ > 320 nm).
  • Solution stability assessment across pH 3–9 buffers (37°C, 24h).
  • Degradation product identification via LC-MS/MS .

Advanced Research Questions

Q. How can conformational flexibility of the diazabicyclo core impact biological activity?

  • Methodological Answer : Employ:
  • Dynamic NMR (243–343K) to study ring-flipping dynamics.
  • Molecular dynamics simulations (AMBER, 100ns trajectories) for low-energy conformers.
  • X-ray crystallography of multiple crystal forms to identify dominant conformations.
  • Correlate conformer populations with enzyme inhibition (IC₅₀) via free-energy relationships .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Standardize assays using:
  • Isogenic cell lines with controlled target expression.
  • Time-resolved dose-response analyses (0.1–100μM, 0–72h).
  • Orthogonal validation (FRET binding vs. cAMP functional assays).
  • Batch purity analysis via ¹H NMR and multivariate statistics (PCA) .

Q. What computational strategies predict interactions with novel biological targets?

  • Methodological Answer : Combine:
  • Virtual screening with homology models of related receptors.
  • Pharmacophore mapping based on active diazabicyclo analogs.
  • MM-PBSA binding energy calculations.
  • Machine learning (ChEMBL data, extended connectivity fingerprints).
  • Experimental validation via SPR kinetics (KD determination) .

Q. How to address mechanistic uncertainties in its mode of action?

  • Methodological Answer : Develop a multi-omics pipeline:
  • Chemoproteomics (pHuTES for target engagement).
  • CRISPR-Cas9 screens to identify synthetic lethal partners.
  • Phosphoproteomics (TiO₂ enrichment, LC-MS/MS) for pathway analysis.
  • Metabolomics (¹³C-glucose tracking in treated cells).
  • Integration with cryo-EM of compound-target complexes .

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